ethyl 2-[1-(4-hydroxy-3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
CAS No.:
Cat. No.: VC15551909
Molecular Formula: C25H20N2O7S
Molecular Weight: 492.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H20N2O7S |
|---|---|
| Molecular Weight | 492.5 g/mol |
| IUPAC Name | ethyl 2-[1-(4-hydroxy-3-methoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C25H20N2O7S/c1-4-33-24(31)22-12(2)26-25(35-22)27-19(13-9-10-15(28)17(11-13)32-3)18-20(29)14-7-5-6-8-16(14)34-21(18)23(27)30/h5-11,19,28H,4H2,1-3H3 |
| Standard InChI Key | AEFZVKXDLONXPW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)O)OC)C |
Introduction
Ethyl 2-[1-(4-hydroxy-3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound featuring a chromeno-pyrrole structure, a thiazole carboxylate, and a phenolic moiety. This compound belongs to a class of derivatives known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.
Synthesis Methods
The synthesis of ethyl 2-[1-(4-hydroxy-3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step reactions between specific precursors such as 4-hydroxy-3-methoxyphenyl derivatives and thiazole carboxylates. The yield and purity of the compound depend on reaction conditions like temperature, time, and reactant ratios.
Synthesis Steps
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Preparation of Precursors: Synthesis of necessary intermediates such as thiazole derivatives.
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Coupling Reactions: Combination of chromeno-pyrrole and thiazole components under controlled conditions.
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Purification: Techniques such as recrystallization or chromatography are used to isolate the final product.
Biological Activity and Potential Applications
Research suggests that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and antimicrobial effects. The 4-hydroxy-3-methoxyphenyl group plays a crucial role in these activities by interacting with biological pathways related to inflammation and infection.
Potential Applications Table
| Application Area | Description |
|---|---|
| Pharmaceuticals | Potential therapeutic agent due to anti-inflammatory and antimicrobial properties |
| Cosmetics | Could be used in skincare products due to antioxidant effects |
| Research | Useful in studies related to inflammation and cancer |
Characterization Techniques
The structure of ethyl 2-[1-(4-hydroxy-3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is confirmed using various analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
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Mass Spectrometry (MS): Helps in determining the molecular weight and purity.
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Infrared Spectroscopy (IR): Useful for identifying functional groups present in the compound.
Characterization Techniques Table
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural elucidation |
| Mass Spectrometry | Molecular weight and purity determination |
| Infrared Spectroscopy | Identification of functional groups |
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